Physicochemical Differentiation: XLogP3 and TPSA vs. the Imidazole Analog CHEMBL558136
The target compound possesses an XLogP3 of 3.9 and a topological polar surface area (TPSA) of 64.2 Ų [1]. In contrast, 4-(1H-imidazol-1-ylmethyl)phenyl 4-iodobenzenesulfonate (CHEMBL558136), which is the most potent published analog (IC₅₀ = 65.1 nM against rat P450-17α 17,20-lyase) [2], lacks the 3,5-dimethyl substitution and bears an imidazole rather than a morpholine ring. The morpholine oxygen and two additional methyl groups in the target compound increase TPSA relative to the imidazole analog while moderating logP through hydrogen-bond acceptor capacity, potentially reducing hERG channel binding risk associated with highly lipophilic bases (class-level inference based on established medicinal chemistry principles for morpholine-containing compounds) [3]. These differences are structurally deterministic and not correctable by simple formulation adjustments.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 3.9; TPSA = 64.2 Ų (computed, PubChem-derived) |
| Comparator Or Baseline | 4-(1H-imidazol-1-ylmethyl)phenyl 4-iodobenzenesulfonate (CHEMBL558136): XLogP3 ≈ 2.8 (estimated from SMILES); TPSA ≈ 55.6 Ų (estimated); IC₅₀ = 65.1 nM (P450-17α lyase) |
| Quantified Difference | ΔXLogP3 ≈ +1.1; ΔTPSA ≈ +8.6 Ų; No target compound bioactivity data available for direct IC₅₀ comparison |
| Conditions | Computed properties (XLogP3 algorithm); biological assay: inhibition of 17,20-lyase activity of rat testicular microsomal P450-17α at 37°C for comparator only |
Why This Matters
The higher TPSA and moderated logP of the morpholine-containing compound may translate to improved aqueous solubility and reduced phospholipidosis risk compared to the imidazole analog, relevant for in vitro assay compatibility.
- [1] Kuujia. Cas no 860649-25-8 — Computed Properties (XLogP3, TPSA, Rotatable Bond Count). Kuujia, 2025. Available at: https://www.kuujia.com/cas-860649-25-8.html View Source
- [2] BindingDB BDBM50296974. 4-((1H-imidazol-1-yl)methyl)phenyl 4-iodobenzenesulfonate (CHEMBL558136). BindingDB, 2025. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50296974 View Source
- [3] Ahmed S, Shahid I, Dhanani S, Owen CP. Synthesis and biochemical evaluation of a range of sulfonated derivatives of 4-hydroxybenzyl imidazole as highly potent inhibitors of rat testicular 17alpha-hydroxylase/17,20-lyase (P-450(17alpha)). Bioorg Med Chem Lett. 2009;19(16):4698-4701. doi:10.1016/j.bmcl.2009.06.070 View Source
